molecular formula C6H12ClNO5 B12304040 1,4-dimethyl (2S,3S)-2-amino-3-hydroxybutanedioate hydrochloride

1,4-dimethyl (2S,3S)-2-amino-3-hydroxybutanedioate hydrochloride

Cat. No.: B12304040
M. Wt: 213.61 g/mol
InChI Key: XQPVIUIEPXTBRH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,4-dimethyl (2S,3S)-2-amino-3-hydroxybutanedioate hydrochloride is a chemical compound with potential applications in various scientific fields. It is characterized by its specific stereochemistry and functional groups, which contribute to its unique properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-dimethyl (2S,3S)-2-amino-3-hydroxybutanedioate hydrochloride typically involves multiple steps, including the formation of key intermediates and the use of specific reagents and catalysts. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to ensure the desired stereochemistry and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions and efficient purification techniques. The process may include the use of continuous flow reactors and automated systems to enhance productivity and consistency.

Chemical Reactions Analysis

Types of Reactions

1,4-dimethyl (2S,3S)-2-amino-3-hydroxybutanedioate hydrochloride can undergo various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to carbonyl groups.

    Reduction: Reduction of carbonyl groups to hydroxyl groups.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). The reaction conditions, such as temperature and solvent, are tailored to achieve the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.

Scientific Research Applications

1,4-dimethyl (2S,3S)-2-amino-3-hydroxybutanedioate hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,4-dimethyl (2S,3S)-2-amino-3-hydroxybutanedioate hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 1,4-dimethyl (2S,3S)-2-amino-3-hydroxybutanedioate hydrochloride include other amino acid derivatives and stereoisomers with comparable functional groups and stereochemistry.

Uniqueness

The uniqueness of this compound lies in its specific stereochemistry and functional groups, which confer distinct reactivity and biological activity compared to other similar compounds.

Properties

Molecular Formula

C6H12ClNO5

Molecular Weight

213.61 g/mol

IUPAC Name

dimethyl 2-amino-3-hydroxybutanedioate;hydrochloride

InChI

InChI=1S/C6H11NO5.ClH/c1-11-5(9)3(7)4(8)6(10)12-2;/h3-4,8H,7H2,1-2H3;1H

InChI Key

XQPVIUIEPXTBRH-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(C(C(=O)OC)O)N.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.